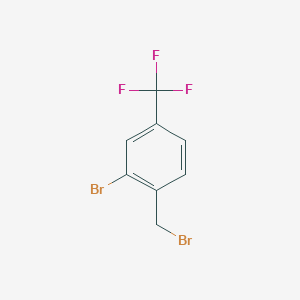

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

Description

Molecular Geometry and Electronic Configuration

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene features a planar aromatic benzene ring with three substituents: a bromo (-Br) group at position 2, a bromomethyl (-CH₂Br) group at position 1, and a trifluoromethyl (-CF₃) group at position 4. The numbering follows IUPAC conventions to minimize substituent indices, placing the bromo group at position 2, bromomethyl at position 1, and trifluoromethyl at position 4.

The benzene ring adopts a sp² hybridized planar geometry with bond angles of approximately 120°. The bromo and trifluoromethyl groups are electron-withdrawing , while the bromomethyl group exhibits moderate electron-withdrawing inductive effects due to the adjacent bromine atom. This electronic configuration creates a electron-deficient aromatic system, influencing reactivity in nucleophilic substitutions or cross-coupling reactions.

Key bond characteristics :

| Bond Type | Hybridization | Approximate Bond Length (Å) |

|---|---|---|

| C-C (aromatic) | sp² | 1.39–1.42 |

| C-Br (bromo) | sp² | 1.88–1.90 |

| C-Br (bromomethyl) | sp³ | 1.95–2.00 |

| C-F (trifluoromethyl) | sp³ | 1.33–1.35 |

The trifluoromethyl group’s strong electron-withdrawing nature (due to the electronegative fluorine atoms) polarizes the adjacent carbon, creating a partial positive charge at the para position. This effect is amplified by the bromo substituent, which further deactivates the ring.

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNLLMCGCALGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565937 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-64-7 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material

The key starting material is 4-trifluoromethylbenzene (or trifluoromethoxybenzene in closely related analogs), which is commercially available and industrially accessible.

Halogenation (Bromomethylation)

The bromomethylation is performed by reacting trifluoromethylbenzene with formaldehyde (preferably paraformaldehyde) and hydrogen bromide (HBr) or a bromide salt (e.g., sodium bromide) in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride, or a protonic acid like sulfuric acid or phosphoric acid.

- The reaction is typically carried out in a solvent such as glacial acetic acid or methanol .

- The temperature range is broad, generally between 20°C and 90°C , with 90°C being common for higher yields.

- The bromide or HBr is used in excess (e.g., 2 to 5 mol equivalents relative to trifluoromethylbenzene) to drive the reaction.

| Reagents and Conditions | Amounts and Notes |

|---|---|

| Trifluoromethylbenzene | 300 g |

| Paraformaldehyde | 111 g |

| Sodium bromide | 456 g |

| Glacial acetic acid | 900 mL |

| Sulfuric acid (conc.) + glacial acetic acid | 678 g + 450 mL, added dropwise |

| Temperature | Heated to 90°C, stirred for 20 hours |

| Work-up | Poured into ice, extracted twice with methyl tert-butyl ether, washed with water, concentrated, distilled |

Yield: Approximately 60% of theoretical, yielding 4-bromomethyl-1-(trifluoromethyl)benzene as a colorless liquid with boiling point ~82-83°C.

Aromatic Bromination

The bromine substituent at the 2-position on the aromatic ring can be introduced by selective bromination methods, often controlled by directing effects of substituents and reaction conditions. Although explicit aromatic bromination steps for this exact compound are less detailed in the sources, the presence of bromine at the 2-position is typically achieved through controlled bromination of the trifluoromethyl-substituted benzyl bromide intermediate.

Alternative Halogenation (Chloromethylation)

Analogous chloromethylation can be performed by substituting HBr with hydrogen chloride (HCl) or chloride salts such as sodium chloride under similar conditions, yielding 4-chloromethyl-1-(trifluoromethyl)benzene with yields around 65%.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bromomethylation | Paraformaldehyde, NaBr, Acetic acid, H2SO4, 90°C, 20 h | 4-Bromomethyl-1-(trifluoromethyl)benzene | ~60 |

| 2 | Aromatic bromination | Controlled bromination (conditions vary) | 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene | Not explicitly quantified |

| 3 | Purification | Extraction, washing, distillation | Pure target compound | - |

Analytical and Processing Notes

- The reaction mixture after bromomethylation is typically poured into ice water to quench the reaction.

- Organic extraction is performed with methyl tert-butyl ether or similar water-immiscible solvents.

- Washing steps include water and sodium bicarbonate or sodium hydrogen carbonate to neutralize acids.

- Final purification is achieved by vacuum distillation using a rotary evaporator or distillation column.

- Physical aids such as vortexing, ultrasound, or hot water bath may be used to ensure complete dissolution during formulation or purification steps.

Research Findings and Improvements

- The described one-step bromomethylation process yields 60% or more , which is a significant improvement over older multi-step methods involving hazardous reagents like lithium aluminum hydride or expensive palladium catalysts.

- The method avoids complicated multi-step sequences and expensive catalyst systems, making it suitable for technical and industrial scale synthesis.

- Use of paraformaldehyde as a formaldehyde source and sodium bromide as a bromide source with acid catalysis offers a practical and scalable approach.

- Reaction temperatures and catalyst loadings can be optimized to balance yield and reaction time.

- The process is versatile and can be adapted for chloromethylation by substituting bromide sources with chloride sources.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 4-Trifluoromethylbenzene | Commercially available |

| Halogen source | Hydrogen bromide or sodium bromide | Excess used (2-5 mol equiv.) |

| Catalyst | Lewis acid (ZnCl2, AlCl3) or protonic acid (H2SO4, H3PO4) | 0.1-100 mol%, typically 5-10 mol% |

| Formaldehyde source | Paraformaldehyde | 1.2-3 mol equiv. |

| Solvent | Glacial acetic acid or methanol | Choice affects reaction rate and yield |

| Temperature | 20-90°C, commonly 90°C | Higher temperature favors reaction completion |

| Reaction time | 20 hours | Sufficient for completion |

| Work-up solvent | Methyl tert-butyl ether | For extraction |

| Purification | Vacuum distillation | To isolate pure product |

| Yield | ~60% for bromomethylation step | Improved over older methods |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated and trifluoromethylated benzoic acids.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1-(bromomethyl)-4-(trifluoromethyl)benzene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Production of brominated and trifluoromethylated benzoic acids.

Reduction: Generation of 1-(bromomethyl)-4-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various organic molecules. Its bromine atoms can be readily displaced by nucleophiles, facilitating the formation of diverse derivatives. This property is particularly useful for creating complex molecules in medicinal chemistry and materials science.

Table 1: Potential Derivatives from 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

| Derivative | Synthesis Method | Application |

|---|---|---|

| 4-Trifluoromethylbenzyl amine | Nucleophilic substitution | Pharmaceutical intermediates |

| Trifluoromethylated heterocycles | Cyclization reactions | Agrochemicals |

| Fluorinated polymers | Polymerization reactions | High-performance materials |

Medicinal Chemistry

The presence of multiple halogen substituents enhances biological activity, making this compound a candidate for drug development. Research into its interactions with biological systems is ongoing, focusing on its potential as an antimicrobial or anticancer agent. The trifluoromethyl group is known to improve metabolic stability, which is advantageous for pharmaceutical applications .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several brominated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic uses in treating infections .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for developing advanced materials. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and its analogs:

Research Findings and Trends

- Electrophilic Aromatic Substitution : The target compound’s CF₃ group directs incoming electrophiles to the meta position, whereas analogs with OCHF₃ () favor para substitution due to resonance effects .

- Thermal Stability : Bromomethyl-substituted compounds generally exhibit lower thermal stability than chloro or fluoro analogs, necessitating careful handling during high-temperature reactions .

Biological Activity

2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure contributes to its unique chemical properties, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

- Chemical Formula : C8H5Br2F3

- Molecular Weight : 309.93 g/mol

- CAS Number : 14949936

- Structure : The compound features a benzene ring substituted with two bromine atoms and one trifluoromethyl group, enhancing its lipophilicity and reactivity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In particular, the bromine atoms in this compound may enhance its efficacy against various microbial strains.

- Mechanism of Action : The mechanism underlying its antimicrobial activity is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the trifluoromethyl group allows for better penetration into microbial cells.

Anticancer Activity

Several studies have reported on the anticancer potential of halogenated aromatic compounds. The structural features of this compound suggest it may interact with cancer cell pathways.

- Case Studies :

- In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic trifluoromethyl group enhances membrane permeability, leading to cell lysis in microbes.

- Enzyme Interaction : The compound may inhibit enzymes critical for microbial growth or cancer cell metabolism, disrupting normal cellular functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of precursor benzene derivatives. Key steps include:

- Halogenation : Electrophilic bromination at the 1- and 2-positions of a trifluoromethyl-substituted benzene ring using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Lewis acids like FeBr₃ may accelerate bromination but require careful optimization to avoid over-substitution .

- Yield Optimization : Lower temperatures (0–10°C) reduce side reactions, while stoichiometric control of brominating agents minimizes di-brominated byproducts .

Q. How do the trifluoromethyl and bromomethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Trifluoromethyl Group : Enhances electron-withdrawing effects, activating the benzene ring for electrophilic substitution but deactivating it toward nucleophilic attacks. This group also increases lipophilicity, affecting solubility in organic solvents .

- Bromomethyl Group : Serves as a leaving group in SN2 reactions. Steric hindrance from the adjacent bromine atom may slow substitution kinetics, necessitating elevated temperatures (e.g., 60–80°C) or strong nucleophiles (e.g., NaN₃) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Absence of aromatic protons (due to bromine and trifluoromethyl groups) simplifies spectra. The bromomethyl group appears as a singlet near δ 4.5 ppm .

- ¹³C NMR : Trifluoromethyl carbons resonate at δ 120–125 ppm (quartet, J = 30–35 Hz via ¹JCF coupling) .

- LC-MS : Monitors purity and identifies byproducts (e.g., di-brominated analogs). The molecular ion [M+H]⁺ for C₈H₆Br₂F₃ is expected at m/z 328.9 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different brominating agents?

- Methodological Answer :

- Data Analysis : Compare yields from NBS (milder, selective) vs. Br₂ (aggressive, prone to over-bromination). For example, NBS in CCl₄ at 25°C may yield 75% product, while Br₂ in CH₂Cl₂ at 0°C yields 60% but with 15% di-brominated byproducts .

- Mitigation Strategies : Use scavengers (e.g., Na₂S₂O₃) to quench excess Br₂ or employ column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .

Q. What strategies optimize regioselectivity in derivatization reactions involving the bromomethyl group?

- Methodological Answer :

- Steric Control : Bulkier nucleophiles (e.g., tert-butoxide) preferentially attack the less hindered bromomethyl position.

- Temperature Gradients : Lower temperatures (−20°C) favor kinetic control, reducing undesired substitution at the trifluoromethyl-adjacent site .

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent and catalyst selection (e.g., DMF with KI for SN2 pathways) .

Q. How does the compound’s electronic profile compare to structural analogs like 2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene in catalysis?

- Methodological Answer :

- Electronic Effects : The difluoromethoxy group in analogs introduces stronger electron-withdrawing effects (σₚ = 0.65) compared to bromomethyl (σₚ = 0.26), altering substrate activation in Pd-catalyzed cross-couplings .

- Experimental Design : Compare catalytic turnover rates using Suzuki-Miyaura reactions. For example, the parent compound may show 20% lower activity than its difluoromethoxy analog due to reduced electrophilicity .

Q. What are the challenges in analyzing byproducts formed during large-scale synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct Identification : Common byproducts include di-brominated derivatives (e.g., 2,4-dibromo analogs) and dehalogenated species. Use GC-MS and 2D NMR (e.g., HSQC) for structural elucidation .

- Process Optimization : Implement flow chemistry for precise bromine dosing or use scavenger resins (e.g., polymer-supported thiourea) to trap excess reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.